molecular formula C19H23N3O6 B12321098 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methyl] butanedioate

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methyl] butanedioate

Cat. No.: B12321098
M. Wt: 389.4 g/mol
InChI Key: UQWDZTYMDUMBQQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester involves multiple steps. The synthetic route typically starts with the preparation of 3’-Hydroxymethylnicotine, which is then reacted with hemisuccinate to form the hemisuccinate ester. The final step involves the reaction of the hemisuccinate ester with N-Hydroxysuccinimide under specific conditions to yield the desired product .

Chemical Reactions Analysis

rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester involves its interaction with specific molecular targets and pathways. The compound acts as an immunogen, stimulating the production of antibodies against nicotine. This process involves the activation of the immune system, leading to the generation of specific antibodies that can bind to nicotine and neutralize its effects .

Comparison with Similar Compounds

rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester is unique due to its specific structure and function. Similar compounds include:

    Nicotine Hemisuccinate: Used in similar applications but lacks the N-Hydroxysuccinimide ester group.

    3’-Hydroxymethylnicotine: A precursor in the synthesis of the target compound.

    N-Hydroxysuccinimide Esters: Commonly used in bioconjugation and labeling reactions.

These compounds share some functional similarities but differ in their specific applications and chemical properties .

Properties

Molecular Formula

C19H23N3O6

Molecular Weight

389.4 g/mol

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methyl] butanedioate

InChI

InChI=1S/C19H23N3O6/c1-21-10-8-14(19(21)13-3-2-9-20-11-13)12-27-17(25)6-7-18(26)28-22-15(23)4-5-16(22)24/h2-3,9,11,14,19H,4-8,10,12H2,1H3

InChI Key

UQWDZTYMDUMBQQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1C2=CN=CC=C2)COC(=O)CCC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

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